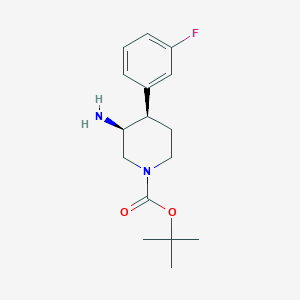

rac-tert-butyl (3R,4S)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl (3R,4S)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate, cis (also known as 3R,4S-3-AFC) is a synthetic compound belonging to the class of piperidine carboxylates. It is an important compound in medicinal chemistry, as its unique structure and properties make it a promising candidate for various therapeutic applications. 3R,4S-3-AFC has been used in laboratory studies to investigate a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Scientific Research Applications

Synthesis and Biological Activity

Chemistry and Pharmacology of Stereoisomers : Research into the chemistry and pharmacology of ohmefentanyl, a related compound, delves into the synthesis and biological activity of its stereoisomers, providing a basis for understanding the activity of similar compounds. This study highlights the importance of stereochemistry in the pharmacological properties of compounds, suggesting that the specific stereoisomer of "rac-tert-butyl (3R,4S)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate, cis" could have distinct biological activities based on its stereochemical configuration (Brine et al., 1997).

Dopamine Receptor Ligands : Investigations into arylcycloalkylamines, including phenyl piperidines, have shown their role as pharmacophoric groups in antipsychotic agents, indicating the potential for "rac-tert-butyl (3R,4S)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate, cis" to act on D2-like receptors. This suggests its possible utility in neuropsychiatric disorder treatments, highlighting the importance of structural features in determining biological activity (Sikazwe et al., 2009).

Synthetic Routes in Drug Development : The analysis of synthetic routes, such as those for vandetanib, provides insight into the industrial synthesis of complex molecules, which could be relevant for the scalable production of "rac-tert-butyl (3R,4S)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate, cis" for research or therapeutic use. Such studies underscore the challenges and strategies in synthesizing structurally complex drug molecules (Mi, 2015).

Chemical Modification and Application

- Chiral Auxiliaries in Asymmetric Synthesis : The application of chiral sulfinamides in asymmetric N-heterocycle synthesis, including piperidines, reflects on the utility of stereochemically defined intermediates in producing biologically active compounds. This research can inform the development of synthetic methodologies for producing enantiomerically pure versions of "rac-tert-butyl (3R,4S)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate, cis" and related molecules, with potential implications for their biological activity and application (Philip et al., 2020).

properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-13(14(18)10-19)11-5-4-6-12(17)9-11/h4-6,9,13-14H,7-8,10,18H2,1-3H3/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDLKIMTIIGWBV-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2797002.png)

![3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole](/img/structure/B2797004.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2797007.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2797010.png)

![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797019.png)

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)